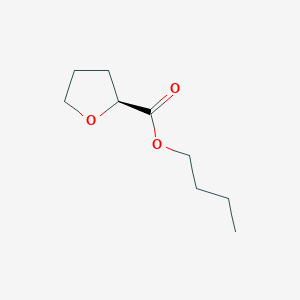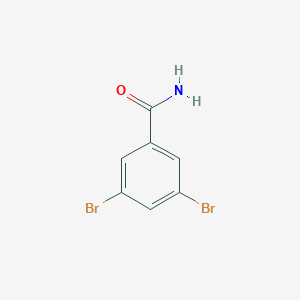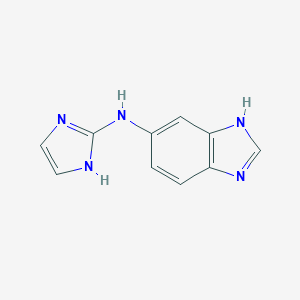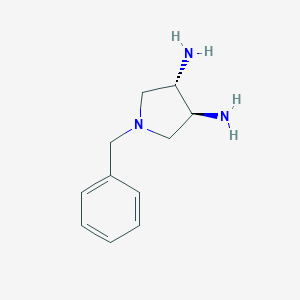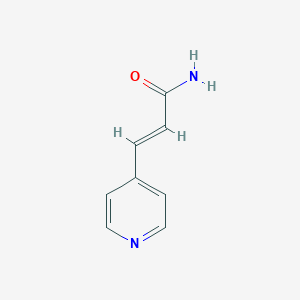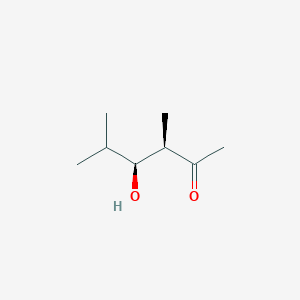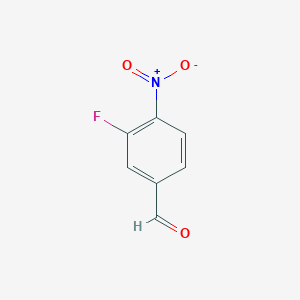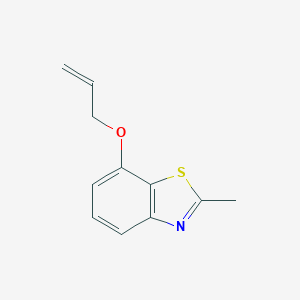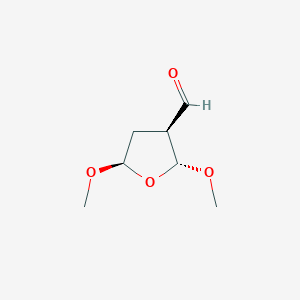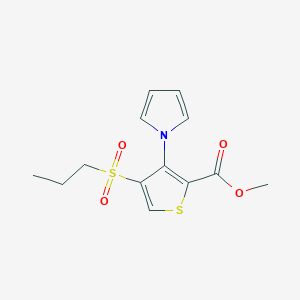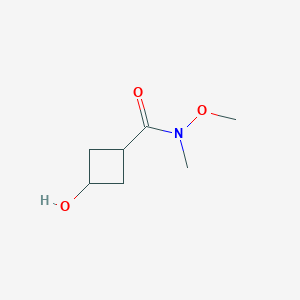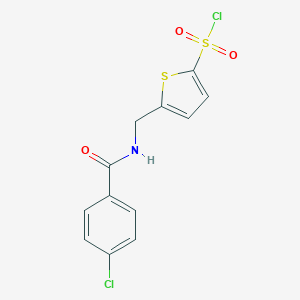![molecular formula C10H16O4 B063322 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) CAS No. 169396-06-9](/img/structure/B63322.png)
3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxabicyclo[310]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as butyl ethyl ether and appropriate oxidizing agents. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under specific conditions, such as inert atmospheres and controlled temperatures.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of various biological pathways.
Medicine: In the field of medicine, 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) may have potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In industry, the compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione and 3-oxabicyclo[3.1.0]hexane-2,4-dione. These compounds share similar structural features but may differ in their functional groups and substituents.
Uniqueness: 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) is unique due to its specific substituents and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
(1R,4S,5S)-4-butyl-4-ethoxy-3,6-dioxabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-5-6-10(12-4-2)8-7(13-8)9(11)14-10/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQENYPAVIBJT-WEDXCCLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2C(O2)C(=O)O1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1([C@@H]2[C@@H](O2)C(=O)O1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

